molecular formula C8H11NO B3358261 1-Methyl-5-(propan-2-ylidene)-1,5-dihydro-2H-pyrrol-2-one CAS No. 78210-72-7

1-Methyl-5-(propan-2-ylidene)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3358261
CAS No.: 78210-72-7
M. Wt: 137.18 g/mol
InChI Key: QQMNKXGMSTZORC-UHFFFAOYSA-N
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Description

1-Methyl-5-(propan-2-ylidene)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound with a unique structure that includes a pyrrolidone ring

Preparation Methods

The synthesis of 1-Methyl-5-(propan-2-ylidene)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of a methyl ketone with an isopropylidene derivative in the presence of a base. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl-5-(propan-2-ylidene)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and other nucleophilic species.

Scientific Research Applications

1-Methyl-5-(propan-2-ylidene)-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(propan-2-ylidene)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

1-Methyl-5-(propan-2-ylidene)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

    1-Methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene: This compound has a similar structure but differs in the ring size and substitution pattern.

    Imidazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms, but their chemical properties and applications may vary significantly.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-5-propan-2-ylidenepyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(2)7-4-5-8(10)9(7)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMNKXGMSTZORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=CC(=O)N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60521802
Record name 1-Methyl-5-(propan-2-ylidene)-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78210-72-7
Record name 1-Methyl-5-(propan-2-ylidene)-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-5-(propan-2-ylidene)-1,5-dihydro-2H-pyrrol-2-one
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